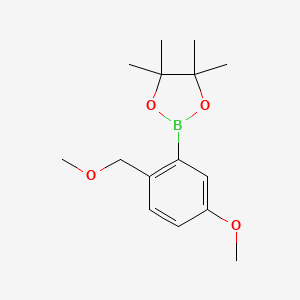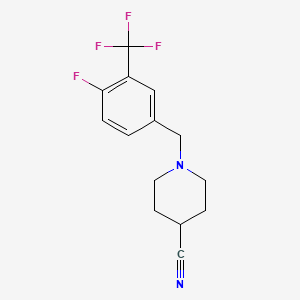
(1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol is a fluorinated organic compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups
Métodos De Preparación
The synthesis of (1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzyl chloride and piperidine.
Reaction Conditions: The benzyl chloride derivative is reacted with piperidine under basic conditions to form the intermediate (1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidine).
Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
(1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include ketones, alkanes, and substituted derivatives.
Aplicaciones Científicas De Investigación
(1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s fluorinated structure makes it useful in the development of materials with unique electronic and thermal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which (1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol exerts its effects depends on its specific application:
Neurological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, modulating their activity.
Enzyme Inhibition: As a biochemical probe, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Molecular targets and pathways involved include G-protein coupled receptors, ion channels, and various enzymes critical to cellular signaling and metabolism.
Comparación Con Compuestos Similares
(1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-yl)methanol can be compared with other fluorinated piperidine derivatives:
(1-(4-Fluorophenyl)piperidin-3-yl)methanol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
(1-(4-Trifluoromethylphenyl)piperidin-3-yl)methanol: Contains only the trifluoromethyl group, which affects its lipophilicity and biological activity.
(1-(4-Fluoro-2-methylbenzyl)piperidin-3-yl)methanol: The presence of a methyl group instead of a trifluoromethyl group alters its steric and electronic characteristics.
The uniqueness of this compound lies in its combination of fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO/c15-12-4-3-11(13(6-12)14(16,17)18)8-19-5-1-2-10(7-19)9-20/h3-4,6,10,20H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYNFVTXRLUFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














